molecular formula C20H23N3O6S B3932764 3,4,5-triethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide

3,4,5-triethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B3932764
M. Wt: 433.5 g/mol
InChI Key: GLHSBCGHCSJOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-triethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of ethoxy groups and a nitrophenyl carbamothioyl moiety attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The ethoxy groups are introduced through etherification reactions, while the nitrophenyl carbamothioyl moiety is added via a nucleophilic substitution reaction. Common reagents used in these reactions include ethyl iodide, sodium ethoxide, and 2-nitroaniline. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced benzamides, and substituted benzamides with various functional groups.

Scientific Research Applications

3,4,5-triethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitrophenyl carbamothioyl moiety can interact with enzymes and proteins, potentially inhibiting their activity. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide
  • 3,4,5-triethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide
  • 3,4,5-triethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide

Uniqueness

3,4,5-triethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide is unique due to its specific combination of ethoxy groups and the nitrophenyl carbamothioyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,4,5-triethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-4-27-16-11-13(12-17(28-5-2)18(16)29-6-3)19(24)22-20(30)21-14-9-7-8-10-15(14)23(25)26/h7-12H,4-6H2,1-3H3,(H2,21,22,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHSBCGHCSJOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,4,5-triethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,4,5-triethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide
Reactant of Route 3
Reactant of Route 3
3,4,5-triethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,4,5-triethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide
Reactant of Route 5
Reactant of Route 5
3,4,5-triethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide
Reactant of Route 6
Reactant of Route 6
3,4,5-triethoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.